

In Vivo Validation of LY2794193's Mechanism of Action: A Comparative Guide

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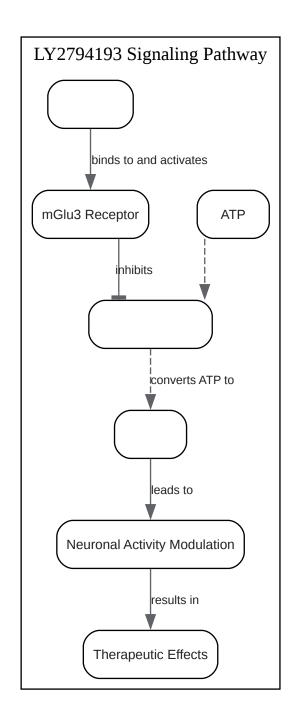
For Researchers, Scientists, and Drug Development Professionals

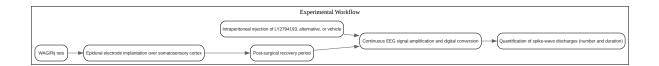
This guide provides an objective comparison of the in vivo performance of **LY2794193**, a highly potent and selective metabotropic glutamate receptor 3 (mGlu3) agonist, with alternative compounds. The supporting experimental data is summarized for easy comparison, and detailed methodologies for key experiments are provided.

Mechanism of Action of LY2794193

LY2794193 exerts its effects by selectively activating mGlu3 receptors. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in cyclic AMP (cAMP) formation.[1] In the context of absence seizures, this mechanism is believed to modulate the activity of the cortico-thalamo-cortical circuit, which is implicated in the generation of spike-wave discharges (SWDs).[1] Furthermore, in vivo studies have demonstrated that **LY2794193** can enhance the protein levels of the glutamate transporters GAT1, GLAST, and GLT-1 in the thalamus and somatosensory cortex.[1]









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References

- 1. mGlu3 Metabotropic Glutamate Receptors as a Target for the Treatment of Absence Epilepsy: Preclinical and Human Genetics Data - PMC [pmc.ncbi.nlm.nih.gov]
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